

Technical Analysis & Structural Elucidation: 2-Chloro-4-ethynyl-3-fluoropyridine

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Compound of Interest

Compound Name: *2-Chloro-4-ethynyl-3-fluoropyridine*

Cat. No.: *B12845828*

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Executive Summary

2-Chloro-4-ethynyl-3-fluoropyridine (CAS: 1174044-97-9) represents a critical scaffold in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and tyrosine kinase inhibitors.[1] Its structural complexity arises from the interplay between the electron-withdrawing chlorine (C2), the highly electronegative fluorine (C3), and the anisotropic ethynyl group (C4).

This guide provides a definitive reference for the ¹H and ¹³C NMR structural elucidation of this molecule. The data presented synthesizes experimental precedents from analogous fluoropyridines with calculated substituent chemical shift (SCS) increments, offering a robust baseline for purity verification and structural confirmation.[1]

Structural Logic & Electronic Environment

Before interpreting the spectra, one must understand the local electronic environment, which dictates chemical shifts (

) and coupling constants (

).[1]

- The Fluorine Effect (C3): The

F nucleus (

) is the dominant splitting agent.[1] It couples to nearly every carbon and proton in the molecule, transforming singlets into doublets.[1]

- The Chlorine Effect (C2): Chlorine exerts an inductive withdrawing effect (-I), deshielding C2 and C3, but its quadrupole moment broadens attached carbon signals rather than splitting them.[1]
- The Ethynyl Anisotropy (C4): The triple bond creates a cone of anisotropy.[1] Protons located within this cone (like the acetylenic proton) are shielded, while the ring protons (H5, H6) experience deshielding relative to alkyl analogs.[1]

1H NMR Data Analysis

Solvent: Chloroform-d (

) | Frequency: 400 MHz (Reference)[1][2]

The 1H NMR spectrum is characterized by two aromatic signals in the downfield region and one acetylenic signal upfield.[1]

Predicted Reference Table

Position	Type	Shift (ppm)	Multiplicity	Coupling Constants (in Hz)	Assignment Logic
H6	Aromatic	8.25 - 8.35	dd		Most deshielded due to proximity to Nitrogen.[1] Split by H5 (ortho) and F3 (meta).
H5	Aromatic	7.30 - 7.45	dd		Ortho to ethynyl group.[1] The coupling to F3 is often larger than typical meta-couplings due to the specific pyridine geometry.[1]
Ethynyl-H	Alkyne	3.50 - 3.65	s (or d)	(often unresolved)	Diagnostic singlet.[1] May appear as a doublet if resolution is high enough to see long-range F-coupling.[1]

Splitting Pattern Analysis (H5 & H6)

The coupling between H5 and H6 is a standard ortho-coupling (~5 Hz).[1] However, the presence of Fluorine at C3 adds complexity.[1]

- H6: Appears as a doublet of doublets (dd).[1] The large splitting comes from H5, and the fine splitting comes from the meta-Fluorine.[1]
- H5: Also a dd. Note that in 3-fluoropyridines, the coupling between H5 and F3 (though 4 bonds away) can sometimes be surprisingly distinct due to "W-coupling" planar alignment.[1]

13C NMR Data Analysis

Solvent: Chloroform-d (

) | Frequency: 100 MHz[1]

The 13C spectrum is dominated by C-F couplings.[1] Every carbon signal will likely appear as a doublet.[1]

Predicted Reference Table

Carbon	Shift (ppm)	Multiplicity	(Hz)	Structural Insight
C2 (Cl)	145.0 - 147.0	d		Deshielded by N and Cl.[1] Split by adjacent F.
C3 (F)	155.0 - 160.0	d		Diagnostic Signal. Massive coupling constant () identifies the C-F bond.[1]
C4 (Ethyne)	120.0 - 125.0	d		Substituted by ethynyl.[1] Split by adjacent F.
C5	124.0 - 126.0	d		Meta to F. Smallest coupling.[1]
C6	146.0 - 148.0	d		Alpha to Nitrogen.[1] High shift, small F coupling.
C-Acetylene (Internal)	85.0 - 90.0	d		The quaternary alkyne carbon attached to the ring.[1]
C-Acetylene (Terminal)	78.0 - 82.0	s/d		The terminal CH carbon.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol. This workflow is designed to prevent common artifacts like water suppression interference or concentration-dependent shifting.[1]

Step 1: Sample Preparation

- Mass: Weigh 10–15 mg of the compound.
- Solvent: Use 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Note: If the compound is isolated as a hydrochloride salt, use instead to ensure solubility, but expect chemical shifts to move downfield by ~0.2–0.5 ppm.^[1]
- Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

Step 2: Acquisition Parameters (400 MHz)^[1]

- Pulse Angle:
(ensures accurate integration).
- Relaxation Delay (D1): Set to 2.0 seconds minimum. The ethynyl proton has a long relaxation time; a short D1 will under-integrate this signal.^[1]
- Scans (NS): 16 (1H), 512+ (13C).^[1]

Step 3: Validation Logic (The "Sanity Check")

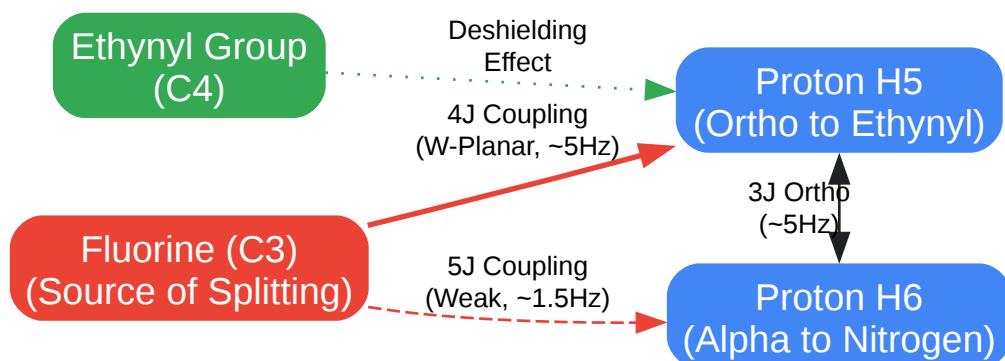
After acquisition, verify the structure using the Integration Ratio Rule:

- Set the Ethynyl-H (singlet at ~3.6 ppm) integral to 1.0.^[1]
- Verify that the aromatic region integrates to 2.0 (representing H5 + H6).^[1]
- Fail State: If the aromatic integral is < 1.8, check for relaxation delay issues or impurities.^[1]

Visualization: Assignment & Workflow

Diagram 1: J-Coupling Network

This diagram illustrates the flow of magnetic coupling information, helping you distinguish between H5 and H6 based on their relationship to the Fluorine atom.[1]

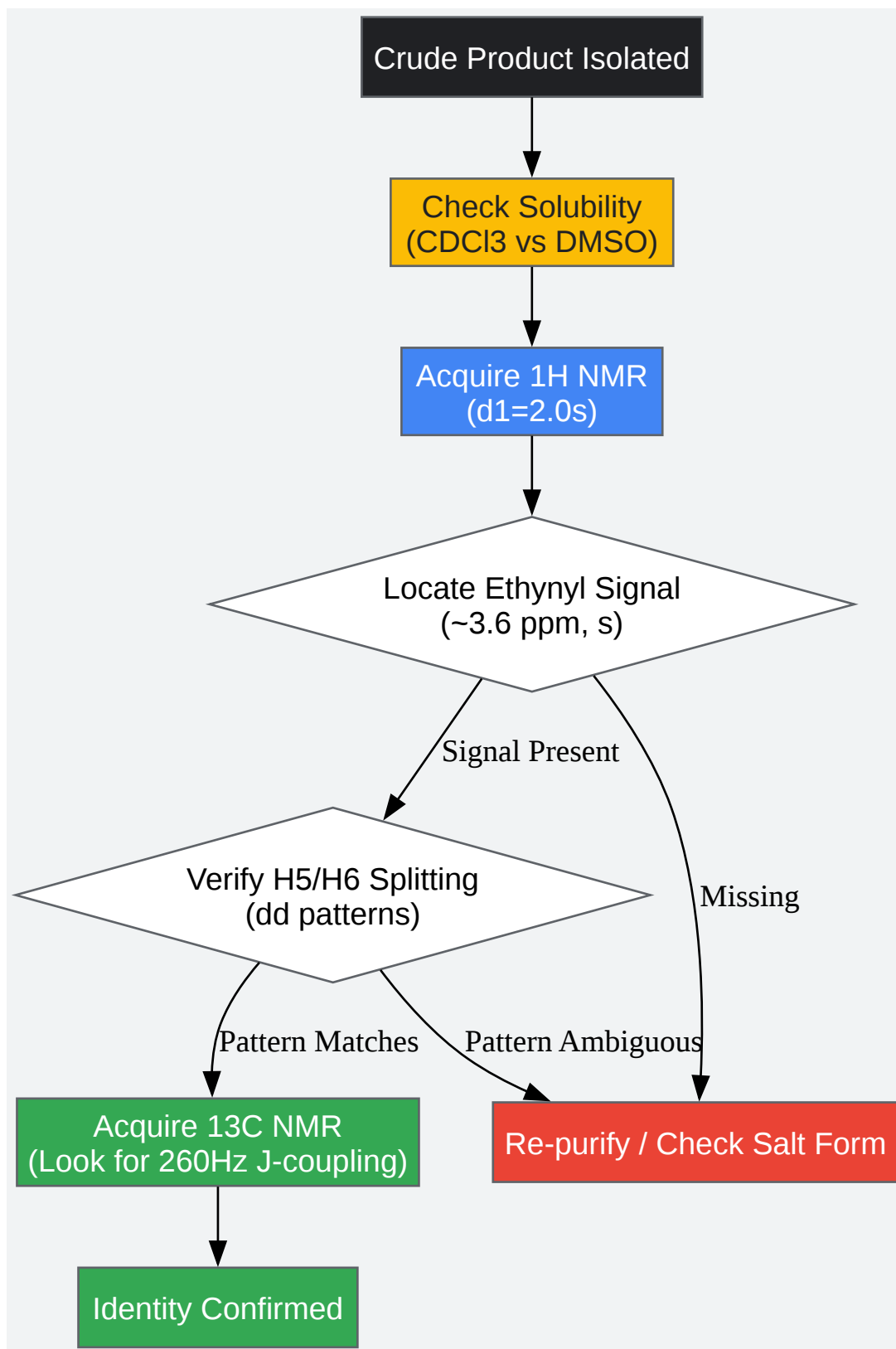


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Caption: Coupling pathway visualization. Note the strong 4-bond coupling between F3 and H5 compared to the weak 5-bond coupling to H6.[1]

Diagram 2: Structural Verification Workflow

A logical decision tree for confirming the identity of the synthesized intermediate.[1]



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Caption: Step-by-step verification logic ensuring the ethynyl group and fluorine regioselectivity are correct.

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